molecular formula C11H19NO4 B188232 N-BOC-piperidine-4-carboxylic acid CAS No. 174286-31-8

N-BOC-piperidine-4-carboxylic acid

Cat. No.: B188232
CAS No.: 174286-31-8
M. Wt: 229.27 g/mol
InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-BOC-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

N-BOC-piperidine-4-carboxylic acid, also known as 1-Boc-piperidine-4-carboxylic acid, is a compound of considerable interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and applications, drawing on a range of scientific literature.

This compound has the following physicochemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
Melting Point149-153 °C
Boiling Point353.2 ± 35.0 °C
Density1.2 ± 0.1 g/cm³
Flash Point167.4 ± 25.9 °C

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and application in synthetic pathways.

Synthesis

The synthesis of this compound typically involves the protection of piperidine-4-carboxylic acid using Boc anhydride in the presence of a base such as triethylamine. The reaction conditions are optimized to yield high purity, often exceeding 96% as determined by gas chromatography (GC) .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of N-BOC-piperidine derivatives. For instance, derivatives synthesized from this compound have been tested against various bacterial strains, showing promising results in inhibiting growth . The mechanism of action is believed to involve interference with bacterial cell wall synthesis, similar to traditional β-lactam antibiotics .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various bioactive compounds, including heterocyclic amino acids and peptides. The Boc group facilitates the selective functionalization of the piperidine ring, allowing for the development of chiral building blocks essential in drug design .

Case Studies

  • Synthesis of Novel Heterocyclic Amino Acids : A study reported the regioselective synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds exhibited significant biological activity and were evaluated for their potential use in therapeutic applications .
  • Antibiotic Resistance : Another research effort focused on using N-BOC-piperidine derivatives to combat antibiotic resistance. The structural modifications made possible through this compound allowed for enhanced efficacy against resistant bacterial strains .

Computational Studies

Computational chemistry approaches have been employed to predict the electronic properties and solvent interactions of this compound. These studies provide insights into how variations in solvent polarity can affect the compound's stability and reactivity . Such information is vital for optimizing reaction conditions in synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Record name boc-isonipecotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233343
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84358-13-4
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butoxycarbonylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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